4,5,6,7-Tetrafluoro-L-tryptophan

Catalog No.
S15050929
CAS No.
72120-72-0
M.F
C11H8F4N2O2
M. Wt
276.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrafluoro-L-tryptophan

CAS Number

72120-72-0

Product Name

4,5,6,7-Tetrafluoro-L-tryptophan

IUPAC Name

(2S)-2-amino-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H8F4N2O2

Molecular Weight

276.19 g/mol

InChI

InChI=1S/C11H8F4N2O2/c12-6-5-3(1-4(16)11(18)19)2-17-10(5)9(15)8(14)7(6)13/h2,4,17H,1,16H2,(H,18,19)/t4-/m0/s1

InChI Key

TVKMKLHCZVODHW-BYPYZUCNSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(C(=O)O)N

Isomeric SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C[C@@H](C(=O)O)N

4,5,6,7-Tetrafluoro-L-tryptophan is a fluorinated derivative of the amino acid L-tryptophan, characterized by the presence of four fluorine atoms at positions 4, 5, 6, and 7 of the indole ring. This modification enhances its chemical properties, potentially affecting its interactions in biological systems. Tryptophan itself is an essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several bioactive compounds, including serotonin and melatonin. The introduction of fluorine atoms can alter the compound's hydrophobicity, steric properties, and reactivity, making it a subject of interest in medicinal chemistry and biochemical research .

Typical of amino acids and indole derivatives. Notably:

  • Nucleophilic Substitution: The fluorine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Oxidation Reactions: Selenium dioxide oxidation of tetrafluoroindoles has been documented to yield formyl or acetoxymethyl derivatives with high selectivity .
  • Condensation Reactions: It can undergo condensation with other amines or carboxylic acids to form peptides or other complex structures .

These reactions highlight the compound's versatility in synthetic organic chemistry.

  • Inhibition Studies: Studies indicate that fluorinated tryptophans can act as substrates or inhibitors in enzymatic reactions involving tryptophan metabolism .
  • Receptor Interactions: The introduction of fluorine may enhance binding affinity or alter the selectivity of tryptophan derivatives towards specific receptors due to changes in electronic properties and sterics .

The synthesis of 4,5,6,7-Tetrafluoro-L-tryptophan typically involves the following methods:

  • Fluorination of L-Tryptophan: This can be achieved through electrophilic fluorination techniques using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Condensation with Indole Derivatives: The compound can be synthesized by condensing L-tryptophan with tetrafluorinated indole precursors .
  • Chemical Modification: Starting from L-tryptophan or its derivatives, selective fluorination reactions can introduce the desired fluorine substituents at specific positions on the indole ring.

These methods ensure that the unique tetrafluorinated structure is retained while allowing for further functionalization.

The applications of 4,5,6,7-Tetrafluoro-L-tryptophan span various fields:

  • Medicinal Chemistry: Its potential as a drug candidate due to altered pharmacokinetics and enhanced binding properties makes it valuable in developing new therapeutics targeting serotonin receptors or other related pathways.
  • Biochemical Research: As a tool for studying protein interactions and enzyme mechanisms due to its unique reactivity and ability to mimic natural substrates.
  • Material Science: The compound may find applications in creating novel materials with specific electronic or optical properties due to the influence of fluorine on molecular behavior.

Interaction studies involving 4,5,6,7-Tetrafluoro-L-tryptophan focus on its binding affinities and reactivity with proteins and enzymes:

  • Protein Binding Studies: Research has indicated that modifications like fluorination can significantly impact how tryptophan derivatives interact with proteins involved in neurotransmission and metabolic pathways .
  • Enzyme Kinetics: Investigations into how tetrafluorinated compounds affect enzyme activity reveal insights into their potential as inhibitors or activators within biochemical pathways.

These studies are crucial for understanding how structural modifications influence biological function.

Several compounds share structural similarities with 4,5,6,7-Tetrafluoro-L-tryptophan. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
L-TryptophanNo fluorine substitutionsNatural amino acid; precursor to serotonin
5-Fluoro-L-tryptophanOne fluorine at position 5Altered reactivity; used in receptor studies
6-Fluoro-L-tryptophanOne fluorine at position 6Affects binding affinity to serotonin receptors
4-Bromo-L-tryptophanBromine substitutionDifferent electronic properties affecting interactions

4,5,6,7-Tetrafluoro-L-tryptophan is unique due to its multiple fluorine substitutions which significantly alter its physical and chemical properties compared to these similar compounds. This modification enhances its potential applications in drug design and biochemical research.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

276.05219015 g/mol

Monoisotopic Mass

276.05219015 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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